2-Bromoethyl 4-(propan-2-yl)benzoate

Description

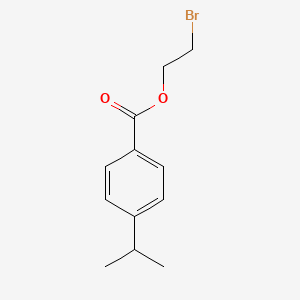

2-Bromoethyl 4-(propan-2-yl)benzoate is a brominated aromatic ester characterized by a propan-2-yl (isopropyl) substituent at the para position of the benzoate ring and a bromoethyl ester group. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 287.15 g/mol. This compound’s structural complexity allows it to act as an intermediate in synthesizing pharmaceuticals or specialty chemicals .

Properties

CAS No. |

6314-95-0 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-bromoethyl 4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-9(2)10-3-5-11(6-4-10)12(14)15-8-7-13/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

QKVHYNFVGIQQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(propan-2-yl)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The propan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 4-(propan-2-yl)benzyl alcohol.

Oxidation: 4-(propan-2-yl)benzoic acid.

Comparison with Similar Compounds

Structural Comparisons

The reactivity and biological activity of brominated benzoates depend heavily on substituent positions and functional groups. Below is a comparison with key analogs:

| Compound Name | Key Structural Features | Biological/Chemical Impact |

|---|---|---|

| Ethyl 4-bromobenzoate | Lacks isopropyl and bromoethyl groups; simpler structure | Limited enzyme inhibition due to absence of functional groups |

| Methyl 4-(bromomethyl)benzoate | Bromomethyl substituent instead of bromoethyl ester | Higher electrophilicity for nucleophilic substitution reactions |

| Ethyl 2-acetyl-4-bromobenzoate | Bromine at para position; acetyl group at ortho position | Enhanced reactivity in cross-coupling reactions and antimicrobial activity |

| Ethyl 4-[2-(bromomethyl)phenyl]benzoate | Ethynyl linkage and bromomethyl group increase structural complexity | Versatility in synthesizing polymers or bioactive molecules |

| Methyl 2-bromo-2-(4-fluorophenyl)propanoate | Fluorine and bromine on adjacent carbons; methyl ester | Potential antimicrobial activity due to halogen interactions |

Key Observations :

- The bromoethyl ester group offers distinct reactivity compared to bromomethyl or chloroacetyl analogs, enabling selective alkylation or elimination reactions .

Unique Advantages of 2-Bromoethyl 4-(Propan-2-yl)Benzoate :

- The isopropyl group may reduce toxicity compared to smaller alkyl chains (e.g., methyl or ethyl) by minimizing non-specific interactions .

- Combined bromoethyl ester and aromatic bromine (if present) could enable dual reactivity in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.